molecular formula C20H21F3O3 B1261266 Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate

Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate

Cat. No. B1261266
M. Wt: 366.4 g/mol
InChI Key: DGINQAZHBVGROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate is a biphenylyl carboxylate ester, a member of (trifluoromethyl)benzenes, a member of hydroxybiphenyls and an ethyl ester.

Scientific Research Applications

Synthesis and Biocatalysis

  • Biocatalytic Synthesis : Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, a related compound, has been efficiently produced through bioreduction using Pichia pastoris X-33. This process is significant for synthesizing atorvastatin, a HMG-CoA reductase inhibitor used to lower cholesterol levels in human blood (Zhou et al., 2011).

  • Enantioselective Reduction with Whole-Cell Biocatalysts : Research on ethyl 3-oxo-5-phenylpentanoate, a structurally related compound, has led to the identification of microorganisms that can be used as biocatalysts for stereoselective synthesis of sec-alcohol derivatives, showcasing the utility of biocatalysis in producing high purity compounds (Żądło et al., 2016).

Pharmaceutical Research

  • HIV-Protease Assay Development : A study utilized (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, synthesized from a related ethyl ester, for the development of chromogenic protease substrates. These substrates enable the spectrophotometric detection of HIV-protease activity, contributing significantly to HIV research and drug development (Badalassi et al., 2002).

Organic Chemistry and Materials Science

  • Photochromic Diarylethene Precursors : The aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, a compound related to the queried ethyl ester, was studied for producing photochromic diarylethene. This showcases the application of ethyl esters in the synthesis of photoactive compounds (Lvov et al., 2017).

  • Synthesis of Liquid Crystalline Polysiloxanes : Research on monomers such as 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates, which are structurally similar to the queried compound, led to the development of side chain liquid crystalline polysiloxanes. These materials have potential applications in advanced materials science (Bracon et al., 2000).

  • Ionic Liquids for Catalysis and Physicochemical Properties : The synthesis and study of ionic liquids derived from pentanoic acid, a related compound, have contributed to understanding their physico-chemical properties and catalytic activity. This research is significant for potential applications in green chemistry and catalysis (Iglesias et al., 2010).

properties

Product Name

Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate

Molecular Formula

C20H21F3O3

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 2-[3-hydroxy-5-[4-(trifluoromethyl)phenyl]phenyl]pentanoate

InChI

InChI=1S/C20H21F3O3/c1-3-5-18(19(25)26-4-2)15-10-14(11-17(24)12-15)13-6-8-16(9-7-13)20(21,22)23/h6-12,18,24H,3-5H2,1-2H3

InChI Key

DGINQAZHBVGROK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)O)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(5-Benzyloxy-4′-trifluoromethyl-biphenyl-3-yl)-pentanoic acid ethyl ester (1.1 g, 2.4 mmol) was dissolved in EtOH (10 mL) and stirred with 10% Pd/C (116 mg) under an atmosphere of hydrogen. After 19 h, the mixture was filtered through Celite and concentrated in vacuo to afford 2-(5-hydroxy-4′-trifluoromethyl-biphenyl-3-yl)-pentanoic acid ethyl ester (0.85 g) as a colourless oil.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
116 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate
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Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate
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